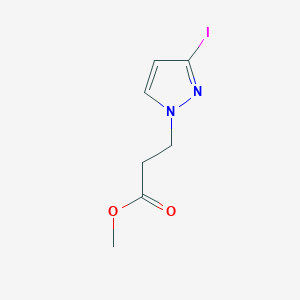

methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate

Description

Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate is a heterocyclic ester featuring a pyrazole ring substituted with an iodine atom at the 3-position and a methyl propanoate moiety at the 1-position. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the iodine substituent, which can influence reactivity, binding affinity, and crystallographic behavior .

Properties

IUPAC Name |

methyl 3-(3-iodopyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGUIMHHWQFZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=CC(=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate typically involves the iodination of a pyrazole derivative followed by esterification. One common method includes the reaction of 3-iodopyrazole with methyl acrylate under appropriate conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or aldehydes.

Scientific Research Applications

Chemistry: Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit various biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate and its derivatives depends on the specific biological target. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the binding affinity and specificity towards the target.

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution

- Methyl 3-(4-Iodo-1H-Pyrazol-1-yl)Propanoate (CAS 1175275-82-7): A positional isomer with iodine at the pyrazole 4-position instead of 3.

- Ethyl 3-(4-Iodo-3-Methyl-1H-Pyrazol-1-yl)Propanoate (CAS 1354705-65-9): Features an ethyl ester group and a methyl substituent at the pyrazole 3-position. The ethyl group increases lipophilicity compared to the methyl ester, which may enhance membrane permeability in biological applications.

Functional Group Variations

- Methyl 3-Methyl-4-Nitro-1H-Pyrazol-1-Propanoate (CAS MFCD04969163): Substitutes iodine with a nitro group at the pyrazole 4-position. The nitro group is strongly electron-withdrawing, which contrasts with the moderately electron-withdrawing iodine. This difference significantly impacts the compound’s acidity and electrophilic substitution reactivity .

- 3-[3-(2-Pyridyl)-1H-Pyrazol-1-yl]Propanamide : Replaces the ester group with an amide and substitutes iodine with a pyridyl ring. The amide group enables hydrogen bonding, enhancing solubility in polar solvents, while the pyridyl moiety introduces coordination sites for metal complexes, relevant in catalysis or supramolecular chemistry .

Data Tables

Key Findings and Implications

Halogen vs. Nitro Groups : Iodo substituents provide a balance between steric bulk and moderate electron-withdrawing effects, making them preferable for applications requiring stable yet reactive intermediates. In contrast, nitro groups may limit stability due to their strong electron-withdrawing nature .

Ester vs. Amide Functionalization : The methyl ester group in the target compound offers hydrolytic stability under physiological conditions compared to amides, which may degrade more readily but offer enhanced solubility .

Synthetic Flexibility : High yields (67–93%) in analogous pyrimidine and pyrazole derivatives suggest that the target compound can be synthesized efficiently using established methods, with iodine unlikely to pose significant synthetic challenges .

Biological Activity

Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate features a pyrazole ring substituted with an iodine atom, which enhances its reactivity and interaction with biological targets. The compound can be synthesized through various methods, typically involving the reaction of 3-iodo-1H-pyrazole with methyl acrylate or related compounds under specific conditions such as the presence of bases like sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

The mechanism of action for methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate largely depends on its molecular interactions with specific biological targets. The iodine atom can participate in halogen bonding , which may enhance the compound's binding affinity to enzymes or receptors. This interaction can modulate the activity of these molecular targets, potentially leading to therapeutic effects .

Target Interactions

The compound is believed to interact with various enzymes and receptors involved in critical biochemical pathways. For instance, it may influence pathways related to inflammation, cancer progression, and microbial resistance .

Biological Activities

Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate has been explored for several biological activities:

1. Antimicrobial Properties:

Research indicates that derivatives of pyrazole compounds often exhibit antimicrobial activity. Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate may inhibit the growth of certain pathogens through its interaction with bacterial enzymes or cell membranes .

2. Anticancer Potential:

Pyrazole derivatives have shown promise in cancer research. Some studies highlight that compounds similar to methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate can induce apoptosis in cancer cells or inhibit tumor growth by targeting specific oncogenic pathways .

3. Anti-inflammatory Effects:

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

In vitro assays using human breast cancer cell lines (MCF7 and MDA-MB-231) revealed that methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate exhibited cytotoxic effects, particularly when combined with doxorubicin. This combination therapy resulted in enhanced apoptosis rates compared to either treatment alone, indicating a synergistic effect that warrants further investigation .

Comparative Analysis

To understand the unique properties of methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate compared to other related compounds, a comparative analysis is presented below:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Methyl 3-(3-Iodo-1H-pyrazol-1-yl)propanoate | Moderate | High | Moderate |

| Methyl 3-(5-Bromo-1H-pyrazol-1-yl)propanoate | Low | Moderate | High |

| Methyl 4-(4-Iodo-1H-pyrazol-1-yl)butanoate | High | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.